![molecular formula C6H10N2O B2809151 4,7-Diazaspiro[2.5]octan-8-one CAS No. 907973-01-7](/img/structure/B2809151.png)
4,7-Diazaspiro[2.5]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Diazaspiro[2.5]octan-8-one is a chemical compound with the CAS Number: 907973-01-7 . It has a molecular weight of 126.16 and its IUPAC name is 4,7-diazaspiro[2.5]octan-8-one .
Synthesis Analysis
A synthesis method of 4,7-diazaspiro[2.5]octane compound has been disclosed in a patent . The method takes a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate as a raw material, and obtains the 4,7-diazaspiro[2.5]octane compound through substitution, addition of a protective group, removal of a protective group and reduction .Molecular Structure Analysis
The molecular formula of 4,7-Diazaspiro[2.5]octan-8-one is C6H10N2O . The InChI code is 1S/C6H10N2O/c9-5-6(1-2-6)8-4-3-7-5/h8H,1-4H2,(H,7,9) .Physical And Chemical Properties Analysis
The physical form of 4,7-Diazaspiro[2.5]octan-8-one is solid . It should be stored in a dark place, sealed in dry, at 2-8°C . The boiling point of the compound is not specified .Wissenschaftliche Forschungsanwendungen
1. Antihypertensive Activity
4,7-Diazaspiro[2.5]octan-8-one derivatives have been studied for their potential antihypertensive properties. Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones with different substitutions, revealing alpha-adrenergic blocking properties and potential for reducing orthostatic hypotension (Caroon et al., 1981).
2. Stereochemical Studies
Chiaroni et al. (2000) explored the [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, leading to the creation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives. This study highlighted the envelope conformations of the isoxazolidine rings, demonstrating the importance of stereochemistry in such compounds (Chiaroni et al., 2000).
3. Malaria Treatment
Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the malaria parasite Plasmodium falciparum. This research highlighted the potential of such compounds in developing new malaria treatments (Le Manach et al., 2021).
4. Neuroprotective Effects
Toth et al. (1997) synthesized 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, observing their potent inhibitory effects on neural Ca-uptake. These compounds showed promise in protecting against brain edema and memory and learning deficits, indicating their potential in neuroprotection (Toth et al., 1997).
5. Cholinergic Activity Studies
Cignarella et al. (1993) investigated a new series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones for cholinergic activity. Preliminary data suggested these compounds lacked significant cholinergic properties, offering insights into the pharmacological profile of these substances (Cignarella et al., 1993).
6. Hypertension Treatment Candidates
Kato et al. (2013) identified 2,8-diazaspiro[4.5]decane-based derivatives as potent inhibitors for treating hypertension, demonstrating their therapeutic potential in this domain (Kato et al., 2013).
7. T-Type Calcium Channel Antagonists
Fritch and Krajewski (2010) conducted studies on 2,8-diazaspiro[4.5]decan-1-one derivatives as T-type calcium channel antagonists. Their research provided valuable structure-activity relationships, contributing to the understanding of these compounds in modulating calcium channels (Fritch & Krajewski, 2010).
8. Antitubercular Lead Identification
Lukin et al. (2023) developed compounds from a 2,6-diazaspiro[3.4]octane building block, identifying a potent antitubercular lead with significant inhibitory activity against Mycobacterium tuberculosis (Lukin et al., 2023).
9. Radioprotective Agent Synthesis
Shapiro et al. (1968) synthesized 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, showing potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).
10. Chitin Synthase Inhibitors and Antifungal Agents
Li et al. (2019) designed and synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives, evaluating them as chitin synthase inhibitors and antifungal agents. These compounds exhibited significant activity against fungal pathogens, highlighting their potential in antifungal therapy (Li et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,7-diazaspiro[2.5]octan-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-6(1-2-6)8-4-3-7-5/h8H,1-4H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLZGHJDIDSIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Diazaspiro[2.5]octan-8-one | |
CAS RN |
907973-01-7 |
Source
|
Record name | 4,7-diazaspiro[2.5]octan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.